molecular formula C32H27ClN4O4 B11435304 N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11435304
M. Wt: 567.0 g/mol
InChI Key: KRKJDRRUJVLZEP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit a range of chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride.

    Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and quinazolinone moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, compounds with quinazolinone cores are often investigated for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound would require further experimental validation.

Industry

In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science applications. Their ability to interact with various biological targets makes them valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The presence of the benzyl and benzamide groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These include compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.

    Benzamide Derivatives: Compounds such as N-(2-chlorobenzyl)benzamide and N-(p-tolyl)benzamide.

Uniqueness

N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone and benzamide derivatives.

Properties

Molecular Formula

C32H27ClN4O4

Molecular Weight

567.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C32H27ClN4O4/c1-21-10-16-25(17-11-21)35-29(38)20-36-28-9-5-3-7-26(28)31(40)37(32(36)41)19-22-12-14-23(15-13-22)30(39)34-18-24-6-2-4-8-27(24)33/h2-17H,18-20H2,1H3,(H,34,39)(H,35,38)

InChI Key

KRKJDRRUJVLZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

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